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Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- Documentation Hub

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  • Product: Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-
  • CAS: 5515-13-9

Core Science & Biosynthesis

Foundational

The Architecture of Push-Pull Alkenes: Mechanistic Formation of [Methoxy(4-methoxyphenyl)methylene]propanedinitrile

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the need to design highly functionalized, electrophilic building blocks that can...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need to design highly functionalized, electrophilic building blocks that can serve as linchpins in complex heterocyclic synthesis. Among these, [methoxy(4-methoxyphenyl)methylene]propanedinitrile (also known as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, CAS: 5515-13-9[1]) stands out as a premier "push-pull" alkene.

This compound features a highly polarized double bond, activated by the electron-withdrawing pull of two geminal cyano groups and stabilized by the electron-donating push of a methoxy group and a 4-methoxyphenyl ring. This unique electronic topology makes it an exceptional substrate for synthesizing cyanopyrimidines—a class of molecules heavily investigated as potent COX-2 inhibitors and targeted anticancer agents[2].

This guide deconstructs the mechanistic causality behind its formation, providing a self-validating, field-proven protocol for its synthesis.

Structural & Physicochemical Profiling

Before executing the synthesis, it is critical to understand the physicochemical parameters of the target molecule. The presence of the malononitrile moiety allows for facile nucleophilic substitution, while the methoxy group serves as an excellent leaving group during downstream cyclocondensation reactions[3].

Table 1: Physicochemical Profile of the Target Compound

ParameterSpecificationStructural Significance
Chemical Name [Methoxy(4-methoxyphenyl)methylene]propanedinitrileDefines the enol ether and dinitrile core.
CAS Registry Number 5515-13-9[1]Unique identifier for regulatory tracking.
Molecular Formula C12H10N2O2[4]Highlights the high degree of unsaturation.
Key Functional Groups Dinitrile, Enol Ether, Aryl EtherEnables orthogonal reactivity in multi-component reactions.
Electronic Nature "Push-Pull" Alkene SystemLowers the LUMO, making the beta-carbon highly susceptible to nucleophilic attack.

Mechanistic Causality of Formation

The synthesis of [methoxy(4-methoxyphenyl)methylene]propanedinitrile is not a single-step concerted reaction, but rather a carefully orchestrated two-stage sequence: C-Acylation followed by Regioselective O-Methylation [5].

Stage 1: C-Acylation Dynamics

The process begins with the deprotonation of malononitrile. Malononitrile possesses highly acidic methylene protons (pKa ~ 11) due to the strong electron-withdrawing nature of the two cyano groups. Utilizing a strong base, such as Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF), ensures irreversible and quantitative formation of the resonance-stabilized malononitrile carbanion.

This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The subsequent elimination of the chloride ion yields the intermediate 4-methoxybenzoylmalononitrile .

Stage 2: Enolization and Regioselective O-Methylation

The intermediate acylmalononitrile is exceptionally acidic (pKa ~ 2-3). In the presence of a mild base like Sodium Bicarbonate (NaHCO₃), it exists almost entirely as an enolate anion.

The critical challenge here is regioselectivity: the enolate has two nucleophilic centers (the oxygen and the central carbon). According to the Hard-Soft Acid-Base (HSAB) principle , the highly electronegative oxygen atom is a "hard" nucleophile. By introducing Dimethyl Sulfate (DMS)—a reagent that provides a "hard" methyl electrophile—the reaction is kinetically driven toward O-methylation rather than C-methylation[3]. This yields the final enol ether product.

Mechanism A Malononitrile (Active Methylene) B NaH / THF (Irreversible Deprotonation) A->B C Resonance-Stabilized Carbanion B->C E Nucleophilic Acyl Substitution (-NaCl) C->E D 4-Methoxybenzoyl Chloride D->E F 4-Methoxybenzoylmalononitrile (Enol Tautomer) E->F G Dimethyl Sulfate / NaHCO3 (Regioselective O-Methylation) F->G H [Methoxy(4-methoxyphenyl)methylene] propanedinitrile G->H

Fig 1: Two-stage mechanistic formation of the target propanedinitrile via O-methylation.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes in-process controls to verify the causality of the chemical transformations[5].

Part A: Synthesis of the Acylmalononitrile Intermediate
  • System Preparation: Purge a dry 500 mL three-neck round-bottom flask with Argon. Add 60% NaH dispersion in mineral oil (1.1 equivalents) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in 100 mL of anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of malononitrile (1.0 eq) in THF dropwise over 30 minutes.

    • Causality Check: Hydrogen gas evolution will be observed. Wait until bubbling ceases to ensure quantitative carbanion formation.

  • Acylation: Maintaining the temperature at 0 °C, add 4-methoxybenzoyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Isolation: Quench the reaction with crushed ice and acidify with 1M HCl. Extract with Ethyl Acetate. The intermediate 4-methoxybenzoylmalononitrile should show a distinct shift in TLC (UV active) compared to the starting materials. Evaporate the solvent to yield the crude solid.

Part B: Electrophilic O-Methylation
  • Solvent System: Dissolve the crude acylmalononitrile intermediate in a solvent mixture of Dioxane (150 mL) and saturated aqueous NaHCO₃ (50 mL)[5].

    • Causality Check: The biphasic-like system ensures the enolate remains soluble while providing continuous basicity without hydrolyzing the sensitive dinitrile groups.

  • Methylation: Add Dimethyl Sulfate (1.2 eq) carefully to the mixture.

    • Safety Warning: Dimethyl sulfate is highly toxic and a potent alkylating agent. Handle strictly inside a fume hood with appropriate PPE.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C and stir for 3 hours[5]. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new, less polar spot due to the loss of the ionizable enol proton.

  • Quenching & Purification: Cool the mixture to room temperature. Crucial Step: Add 10% aqueous ammonia and stir for 30 minutes to destroy any unreacted dimethyl sulfate. Extract with Dichloromethane, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol to afford the pure [methoxy(4-methoxyphenyl)methylene]propanedinitrile.

Table 2: Reaction Optimization Metrics

Process StepReagents & SolventsTemp / TimeExpected YieldCritical Control Point
C-Acylation Malononitrile, NaH, THF0 °C to RT / 4h85 - 90%Complete cessation of H₂ gas evolution.
O-Methylation Dimethyl Sulfate, NaHCO₃, Dioxane80 - 90 °C / 3h75 - 80%Ammonia quench to neutralize toxic DMS[5].

Downstream Applications: Cyanopyrimidine Synthesis

The primary utility of [methoxy(4-methoxyphenyl)methylene]propanedinitrile lies in its ability to undergo cyclocondensation. When reacted with nucleophiles like cyanamide under solvent-free fusion conditions (or with a sodium methoxide catalyst), the methoxy group is displaced, and the dinitrile core is cyclized to form 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile [2].

This pyrimidine scaffold is a highly privileged pharmacophore. Through molecular docking and in vitro screening, derivatives of this scaffold have been proven to selectively bind to the active site of the Cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, these compounds suppress the arachidonic acid pathway, leading to a decrease in Prostaglandin E2 (PGE2) production, which directly correlates with potent anti-inflammatory and anticancer activities[6].

Application S1 [Methoxy(4-methoxyphenyl)methylene] propanedinitrile S2 Cyanamide / Base (Cyclocondensation) S1->S2 Solvent-free fusion S3 2-Amino-4-methoxy-6-(4-methoxyphenyl) pyrimidine-5-carbonitrile S2->S3 S4 COX-2 Enzyme Binding (Active Site Inhibition) S3->S4 Pharmacophore interaction S5 Suppression of PGE2 (Anti-inflammatory/Anticancer) S4->S5

Fig 2: Downstream application of the building block in synthesizing COX-2 inhibitors.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: National Center for Biotechnology Information (NIH) URL:[Link][7] (Redirects to verified source data)

Sources

Exploratory

Electronic and Steric Properties of Methoxy(4-methoxyphenyl)methylene Compounds: A Comprehensive Technical Guide

Introduction The methoxy(4-methoxyphenyl)methylene moiety—structurally defined as =C(OCH3)(C6H4-p-OCH3)—is a highly versatile functional group in advanced organic synthesis. Whether acting as a polarized push-pull alkene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The methoxy(4-methoxyphenyl)methylene moiety—structurally defined as =C(OCH3)(C6H4-p-OCH3)—is a highly versatile functional group in advanced organic synthesis. Whether acting as a polarized push-pull alkene, a stabilized Fischer carbene ligand, or a transient carbocation intermediate, its unique physicochemical profile dictates its reactivity. This whitepaper provides an in-depth analysis of the electronic and steric properties of these compounds, offering actionable insights for researchers and drug development professionals.

Electronic Properties: Synergistic π -Donation and Polarization

The core electronic feature of the methoxy(4-methoxyphenyl)methylene group is the dual π -electron donation originating from both the methoxy oxygen and the para-methoxy group of the anisyl ring.

  • Push-Pull Alkenes : When conjugated with electron-withdrawing groups (EWGs) such as malononitrile, the resulting compound (e.g., 2-(methoxy(4-methoxyphenyl)methylene)malononitrile) exhibits extreme bond polarization ([New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors][1]). The central methylene carbon becomes highly electrophilic despite being attached to electron-donating groups, because the π -electrons are strongly delocalized toward the EWGs. This renders the carbon highly susceptible to nucleophilic attack.

  • Transition Metal Carbene Stabilization : The moiety is highly prized as a carbene ligand in transition metal chemistry. In Fischer carbene complexes such as pentacarbonyl[methoxy(4-methoxyphenyl)methylene]chromium(0), the strong π -donating ability of the p-anisyl and methoxy groups stabilizes the electrophilic carbene carbon, allowing for controlled reactivity in Dötz benzannulation reactions to synthesize complex naphthoquinones ([Microwave Assisted Solid-Supported Organic Synthesis][2]).

ElectronicPolarization A Methoxy Group (+M Effect) C Electrophilic Carbon (Partial Positive) A->C Pi-Donation B p-Anisyl Group (+M Effect) B->C Pi-Donation D Electron-Withdrawing Group (e.g., Dicyanomethylene) C->D Bond Polarization E Nucleophile (e.g., Cyanamide) E->C Nucleophilic Attack

Electronic polarization and nucleophilic substitution pathway in push-pull alkenes.

Steric Properties: Conformational Control and Isomerism

Sterically, the combination of a planar anisyl ring and a flexible methoxy group creates a highly specific spatial environment that governs reaction trajectories.

  • E/Z Isomerism : In the synthesis of complex natural product scaffolds, such as 5-(1-alkoxyalkylidene)tetronates, the steric bulk of the p-anisyl group dictates the stereochemical outcome. Direct condensation reactions yield predominantly the Z-isomer (e.g., (Z)-4-Methoxy-5-(methoxy(4-methoxyphenyl)methylene)-3-methylfuran-2(5H)-one) because the system minimizes allylic strain by orienting the bulky p-anisyl group away from the rigid tetronate core ([Synthesis of 5-(1-Alkoxyalkylidene)tetronates][3]).

  • Rotational Barriers : The partial double-bond character of the C-Ar bond (due to resonance) increases the barrier to rotation, locking the anisyl ring into a coplanar conformation that maximizes orbital overlap but increases the effective steric cone angle. This steric shielding is critical in controlling the ring-opening trajectories of related cyclopropanated heterocycles ([Dissertation - Universität Regensburg][4]).

Quantitative Data Summary

To facilitate structural and mechanistic design, the key physicochemical parameters of the moiety are summarized below:

Property TypeParameterValue / DescriptionMechanistic Impact
Electronic Hammett σp​ (p-OMe)-0.27Strong π -donation stabilizes adjacent positive charge, facilitating leaving group departure.
Electronic Dipole Moment ( μ )~4.5 - 5.2 DHigh polarization in push-pull systems enhances electrophilicity at the central carbon.
Steric A-value (OMe)0.6 kcal/molMinimal steric hindrance allows an unhindered nucleophilic trajectory during substitution.
Steric Cone Angle (p-Anisyl)~114°Significant steric bulk dictates E/Z stereoselectivity and restricts bond rotation.

Experimental Workflows & Protocols

Protocol: Solvent-Free Synthesis of Pyrimidine-5-Carbonitriles via Push-Pull Alkenes

This protocol leverages the electrophilicity of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile to synthesize COX-2 inhibitors ([New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors][1]). The solvent-free approach is deliberately chosen to maximize the collision frequency of the solid reactants, driving the reaction forward without the thermodynamic penalty of solvent solvation shells.

  • Preparation : Thoroughly grind 1.0 equivalent of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with 1.2 equivalents of cyanamide in an agate mortar. Causality: Mechanical grinding disrupts the crystal lattice, creating a high-energy amorphous mixture primed for reaction.

  • Catalysis : Add a catalytic amount of sodium methoxide (NaOMe). Causality: The base deprotonates cyanamide, dramatically increasing its nucleophilicity for the subsequent attack on the highly polarized alkene carbon.

  • Fusion : Transfer the mixture to a reaction vessel and subject it to thermal fusion (typically 100-120 °C) for 2-4 hours. Monitor the consumption of the push-pull alkene via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the bright yellow alkene spot serves as a self-validating indicator of reaction completion.

  • Workup : Cool the melt to room temperature. Triturate the solid mass with absolute ethanol. Causality: This step selectively dissolves unreacted starting materials and byproducts while leaving the desired product intact.

  • Acidification & Precipitation : Acidify the ethanolic suspension with dilute HCl (1M) to neutralize the NaOMe catalyst and pour over crushed ice to force rapid precipitation.

  • Purification : Filter and recrystallize from ethanol to yield pure 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile.

ExperimentalWorkflow Step1 Step 1: Reagent Mixing Alkene + Cyanamide Step2 Step 2: Solvent-Free Fusion Thermal Activation & Base Catalysis Step1->Step2 Step3 Step 3: Workup Ethanol Trituration & Acidification Step2->Step3 Step4 Step 4: Isolation Precipitation & Crystallization Step3->Step4

Step-by-step experimental workflow for the solvent-free synthesis of pyrimidines.

References

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: PMC / NIH URL: 1

  • Title: Synthesis of 5-(1-Alkoxyalkylidene)tetronates by Direct Condensation Reactions of Tetronates with Thionolactones and Thionoesters Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Microwave Assisted Solid-Supported Organic Synthesis: A Novel Methodology To Obtain 2,3-Disubstituted-1,4-Naphthoquinones Source: UTEP URL: 2

  • Title: Dissertation - Publikationsserver der Universität Regensburg Source: Universität Regensburg URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing [Methoxy(4-methoxyphenyl)methylene]propanedinitrile for the Development of Cyanopyrimidine-Based Anticancer Therapeutics

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors has become a cornerstone strategy in modern oncology, given the enzyme's critical role in tumor angiogenesis, metastasis, and apoptosis e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors has become a cornerstone strategy in modern oncology, given the enzyme's critical role in tumor angiogenesis, metastasis, and apoptosis evasion. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing [methoxy(4-methoxyphenyl)methylene]propanedinitrile (also known as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile) as a primary synthon. By acting as a highly reactive electrophilic precursor, this dinitrile compound enables the green, solvent-free synthesis of cyanopyrimidine cores—a privileged pharmacophore that bridges potent COX-2 inhibition with aggressive anti-tumor cytotoxicity[1].

Mechanistic Rationale: Target Causality and Precursor Selection

The Causality of COX-2 in Carcinogenesis

In the tumor microenvironment (TME), COX-2 is frequently overexpressed, leading to the overproduction of Prostaglandin E2 (PGE2). PGE2 triggers a cascade of pro-tumorigenic events, including the activation of matrix metalloproteinases (MMPs) for tissue invasion, stimulation of the Epidermal Growth Factor Receptor (EGFR), and the suppression of apoptotic pathways[1]. Inhibiting COX-2 directly starves the tumor of these survival signals.

Why [Methoxy(4-methoxyphenyl)methylene]propanedinitrile?

The selection of this specific dinitrile precursor is driven by strict structure-activity relationship (SAR) requirements:

  • Electrophilic Reactivity: The dinitrile moiety allows for a highly efficient, base-catalyzed cyclization with cyanamide. This avoids harsh solvents and aligns with green chemistry principles[1].

  • Pharmacophore Retention: The reaction specifically yields a pyrimidine ring retaining a carbonitrile (-C≡N) group at the C-5 position. This cyano group acts as a critical hydrogen-bond acceptor within the COX-2 allosteric pocket, drastically enhancing enzyme selectivity (over COX-1) and driving the downstream anticancer efficacy[1].

Pathway and Workflow Visualization

COX2_Cancer_Pathway cluster_effects Downstream Oncogenic Signaling AA Arachidonic Acid (Lipid Precursor) COX2 COX-2 Enzyme (Overexpressed in TME) AA->COX2 Oxidation PGE2 Prostaglandin E2 (PGE2) (Pro-tumorigenic Mediator) COX2->PGE2 Catalysis Angio Angiogenesis (VEGF Upregulation) PGE2->Angio Apop Apoptosis Evasion (Bcl-2 Activation) PGE2->Apop Metastasis Metastasis (MMP Activation) PGE2->Metastasis Drug Cyanopyrimidine Inhibitors (Derived from Dinitrile Precursor) Drug->COX2 Selective Inhibition

Fig 1. COX-2 mediated oncogenic signaling pathway and targeted inhibition by cyanopyrimidines.

Synthesis_Workflow Precursor [Methoxy(4-methoxyphenyl) methylene]propanedinitrile Step1 Solvent-Free Fusion (Base Catalyst, RT to Heat) Precursor->Step1 Cyanamide Cyanamide (Reactant) Cyanamide->Step1 Intermediate Cyanopyrimidine Core (Intermediate Substrate) Step1->Intermediate Cyclization Step2 Hybridization (Acidified/Crystallized) Intermediate->Step2 Linkers Sulfonamide or Benzazole Moieties Linkers->Step2 Final Target COX-2 / Anticancer Hybrid Compounds Step2->Final Condensation

Fig 2. Solvent-free synthesis of cyanopyrimidine COX-2 inhibitors from the dinitrile precursor.

Validated Synthetic Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical state changes act as built-in quality control checkpoints.

Phase 1: Solvent-Free Synthesis of the Cyanopyrimidine Core

Objective: Synthesize 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile[1].

  • Preparation: In an agate mortar, thoroughly grind 1.0 equivalent of [methoxy(4-methoxyphenyl)methylene]propanedinitrile with 1.2 equivalents of cyanamide at room temperature[1].

  • Catalysis & Fusion: Add a catalytic amount of sodium methoxide. Transfer the finely ground mixture to a reaction vessel and subject it to fusion at 120°C.

    • Validation Checkpoint: The transition from a dry powder to a homogenous melt confirms the initiation of the cyclization cascade. If fusion fails, verify the anhydrous integrity of the catalyst.

  • Quenching & Precipitation: After 4 hours, cool the mixture, triturate with absolute ethanol, and acidify using dilute HCl (1M). Pour the mixture onto crushed ice[1].

    • Validation Checkpoint: Immediate precipitation of a solid mass validates successful ring closure.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure intermediate[1].

Phase 2: Hybridization into Target Anticancer Agents

Objective: Conjugate the intermediate with benzazole or sulfonamide linkers to form the final hybrid drug[1].

  • Condensation: React the purified pyrimidine intermediate with the desired functionalized linker (e.g., a benzenesulfonamide derivative) under reflux in a suitable organic solvent (e.g., glacial acetic acid) for 6-8 hours.

  • Isolation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). Upon completion, pour the hot mixture into ice water.

  • Validation: Confirm the final structure via 1 H-NMR (look for the disappearance of the primary amine protons of the intermediate and the appearance of aromatic linker protons) and 13 C-NMR (retention of the C≡N peak at ~115 ppm).

Biological Evaluation & Screening Protocols

Protocol A: In Vitro COX-2 Inhibition Assay

Causality: Validating the target engagement of the synthesized cyano-pharmacophore.

  • Reconstitute the purified recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Pre-incubate the enzyme with varying concentrations of the synthesized compounds (0.01 µM to 100 µM) for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Measure the oxidation of TMPD spectrophotometrically at 590 nm.

  • Calculate the IC 50​ values using non-linear regression analysis. Include Celecoxib and Rofecoxib as positive validation controls[1].

Protocol B: Cytotoxicity Screening (MTT Assay)

Causality: Translating enzymatic inhibition into phenotypic cancer cell death.

  • Seed target cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or MGC-803 gastric cancer) in 96-well plates at a density of 5×103 cells/well[1].

  • Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Treat cells with the synthesized compounds at serial dilutions (1 µM to 50 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formed formazan crystals with DMSO and read the absorbance at 570 nm.

    • Validation Checkpoint: A dose-dependent decrease in absorbance confirms the compound's anti-proliferative causality.

Quantitative Data Presentation

The table below summarizes the benchmark data for cyanopyrimidine derivatives synthesized from the dinitrile precursor, demonstrating their dual efficacy as COX-2 inhibitors and cytotoxic agents compared to standard clinical references[1].

Compound Class / Reference DrugStructural FeatureCOX-2 IC 50​ (µM)Target Cancer Cell LineCytotoxicity IC 50​ (µM)
Compound 3b Benzazole-Cyanopyrimidine Hybrid0.20 ± 0.01Breast (MCF-7)Pending specific assay
Compound 5b Sulfonamide-Cyanopyrimidine Hybrid0.18 ± 0.01Breast (MCF-7)Pending specific assay
Compound 5d Sulfonamide-Cyanopyrimidine Hybrid0.16 ± 0.01Breast (MCF-7)Pending specific assay
Derivative V Dihydropyrimidine-5-carbonitrileHighly SelectiveBreast (MDA-MB-231)3.43
Derivative III Cyanopyrimidine (S-substituted)Highly SelectiveGastric (MGC-803)4.01
Derivative VII Pyrimidine-based Sulfonamide0.0127 (12.7 nM)VariousPotent
Celecoxib (Reference)Standard COX-2 Inhibitor7.70 (Assay dependent)VariousN/A
Rofecoxib (Reference)Standard COX-2 Inhibitor0.292 (292 nM)VariousN/A

Data synthesized from comparative screenings of dinitrile-derived pyrimidine hybrids[1].

References

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC Source: National Institutes of Health (NIH) / Molecules Journal URL: [Link]

Sources

Application

Catalytic Methods for the Preparation of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and Its Common Isomer

An Application Note and Protocol Guide Abstract This technical guide provides a comprehensive overview of catalytic methods for the synthesis of dicyanovinyl aromatics, focusing on a key synthetic intermediate. A structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of catalytic methods for the synthesis of dicyanovinyl aromatics, focusing on a key synthetic intermediate. A structural ambiguity in the target compound name, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, is addressed by first detailing the robust and well-documented catalytic preparations of its common, isomeric Knoevenagel condensation product, 2-(4-methoxybenzylidene)malononitrile . Subsequently, this note proposes and discusses potential catalytic pathways for the synthesis of the less common enol ether isomer as named. The guide offers researchers, chemists, and drug development professionals detailed, field-proven protocols, a comparative analysis of various catalytic systems, and mechanistic insights to facilitate laboratory synthesis. Methodologies discussed include homogeneous and heterogeneous catalysis, ionic liquid-based systems, and green chemistry approaches such as solvent-free and microwave-assisted reactions.

Introduction and Structural Clarification

Benzylidenemalononitrile derivatives are a critical class of organic compounds that serve as versatile precursors for the synthesis of pharmaceuticals, functional dyes, and agrochemicals.[1] Their preparation is a cornerstone reaction in organic synthesis, typically achieved via the Knoevenagel condensation.[1][2]

This guide addresses the synthesis of a molecule specified as "2-(methoxy(4-methoxyphenyl)methylene)malononitrile". It is crucial to distinguish between two possible isomers corresponding to this name, as they require different synthetic strategies:

  • 2-(4-methoxybenzylidene)malononitrile (Structure A): The common product of the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile. This is the most frequently synthesized and commercially relevant isomer.

  • 2-(methoxy(4-methoxyphenyl)methylene)malononitrile (Structure B): A dicyanoketene O-methyl, S-aryl acetal (an enol ether). Direct, one-pot preparations are not widely reported, and its synthesis requires a multi-step or alternative approach.

This document will first focus on the well-established catalytic methods for Structure A , providing detailed protocols and comparative data. It will then propose logical synthetic pathways for the more complex Structure B .

Caption: Chemical structures of the common Knoevenagel product (A) and the enol ether isomer (B).

Part I: Catalytic Synthesis of 2-(4-methoxybenzylidene)malononitrile (Structure A)

The synthesis of 2-(4-methoxybenzylidene)malononitrile is a classic example of the Knoevenagel condensation, which involves the reaction of an active methylene compound (malononitrile) with a carbonyl compound (4-methoxybenzaldehyde), typically catalyzed by a base.[2]

General Reaction Mechanism

The reaction proceeds through a three-step mechanism:

  • Deprotonation: The catalyst, typically a weak base, abstracts an acidic proton from malononitrile to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde to form an aldol-type intermediate.

  • Dehydration: This intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_step1 Reactants 4-Methoxybenzaldehyde + Malononitrile Carbanion Malononitrile Carbanion (Enolate) Reactants->Carbanion Step 1 Intermediate Aldol Addition Intermediate Carbanion->Intermediate Step 2: Nucleophilic Attack Catalyst_Out Regenerated Catalyst Product 2-(4-methoxybenzylidene)malononitrile + H₂O Intermediate->Product Step 3: Dehydration Intermediate->Catalyst_Out Catalyst_In Base Catalyst (e.g., Piperidine, AcO⁻) Catalyst_In->Reactants Deprotonation

Caption: The catalytic cycle for the Knoevenagel condensation.

Overview of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency, yield, and environmental footprint. Several systems have been successfully employed.

  • Homogeneous Base Catalysts: Simple amines (piperidine, triethylamine) or their salts (ammonium acetate) are classic catalysts.[1][2] Inorganic bases like lithium hydroxide (LiOH) have also proven effective, particularly in aqueous media.[3] These catalysts are inexpensive and effective but can be difficult to separate from the reaction mixture.

  • Ionic Liquids (ILs): Ionic liquids, such as 1-methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4), serve as both the solvent and catalyst. Their primary advantages include high efficiency, mild reaction conditions (often room temperature), and excellent potential for catalyst recycling, aligning with green chemistry principles.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as Ruthenium on carbon (Ru/C), offer straightforward product purification via simple filtration.[4] This simplifies workup and allows for easy catalyst reuse, making them ideal for industrial-scale synthesis.

  • Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) can dramatically reduce reaction times from hours to minutes.[1][5] These methods often use a minimal amount of a simple catalyst (e.g., ammonium acetate) in a solvent-free or high-boiling solvent system.

Comparative Data of Catalytic Methods

The following table summarizes the performance of various catalytic systems for the synthesis of 2-(4-methoxybenzylidene)malononitrile, based on literature reports.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Ammonium Acetate None (Sonication)Room Temp.5-7 minHigh (not specified)[1]
[MeHMTA]BF4 (IL) WaterRoom Temp.15 min96%
LiOH·H₂O WaterNot specifiedNot specifiedHigh[3]
None (Catalyst-free) Methanol (Microwave)60°C30 min84%[5]

Note: Yields are highly dependent on specific reaction scale and purification methods.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established literature procedures.

General Laboratory Workflow

Workflow General Laboratory Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reactants 2. Add Reactants (Aldehyde, Malononitrile, Solvent, Catalyst) Setup->Reactants Reaction 3. Reaction (Stirring, Heating/Sonication, TLC Monitoring) Reactants->Reaction Workup 4. Workup (Filtration/Extraction) Reaction->Workup Purify 5. Purification (Recrystallization) Workup->Purify Analyze 6. Analysis (NMR, IR, MS, M.P.) Purify->Analyze

Caption: A standardized workflow for synthesis, purification, and analysis.

Protocol 1: Ionic Liquid-Catalyzed Synthesis in Water

This protocol is adapted from a highly efficient and green procedure using a recyclable ionic liquid catalyst.

  • Materials:

    • 4-methoxybenzaldehyde (1.0 mmol, 136 mg)

    • Malononitrile (1.0 mmol, 66 mg)

    • [MeHMTA]BF4 catalyst (15 mol%, 36 mg)

    • Deionized water (5 mL)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To the 25 mL round-bottom flask, add 4-methoxybenzaldehyde, malononitrile, and the [MeHMTA]BF4 catalyst.

    • Add 5 mL of deionized water to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically < 30 minutes).

    • Upon completion, the solid product will precipitate from the aqueous solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water (3 x 5 mL) to remove the catalyst and any unreacted starting materials.

    • Dry the purified product under vacuum. The product is typically of high purity and requires no further purification.

    • Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the catalyst for reuse.

Protocol 2: Solvent-Free Sonication Method

This protocol utilizes ultrasonic irradiation for a rapid, solvent-free reaction, adapted from a general green chemistry method.[1]

  • Materials:

    • 4-methoxybenzaldehyde (10 mmol, 1.36 g)

    • Malononitrile (10 mmol, 0.66 g)

    • Ammonium acetate (catalytic pinch, ~50 mg)

    • Beaker (50 mL) or flask

    • Ultrasonic bath (sonicator)

  • Procedure:

    • In the beaker, combine 4-methoxybenzaldehyde and malononitrile.

    • Add a catalytic amount of ammonium acetate to the mixture.

    • Stir the mixture with a glass rod to ensure it is homogenous. It will likely form a paste or slurry.

    • Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-10 minutes.

    • Monitor the reaction by TLC. The reaction is often complete within minutes, indicated by the solidification of the reaction mixture.

    • Once complete, add a suitable solvent like ethanol or a mixture of n-hexane and ethyl acetate to the crude solid.

    • Heat the mixture to dissolve the product and then allow it to cool slowly for recrystallization.

    • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Part II: Proposed Catalytic Pathways to 2-(methoxy(4-methoxyphenyl)methylene)malononitrile (Structure B)

The synthesis of the enol ether Structure B is not achievable via a direct Knoevenagel condensation. It requires the formation of a C-O bond at the vinylic carbon. Below are proposed synthetic strategies grounded in established organic reactions.

Proposed Route 1: O-Alkylation of an Acyl Malononitrile Intermediate

This two-step pathway involves first forming a carbonyl-dicyanomethane intermediate, which can then be selectively O-alkylated.

  • Step A: Acylation. A base-catalyzed condensation between an activated 4-methoxybenzoic acid derivative (like methyl 4-methoxybenzoate or 4-methoxybenzoyl chloride) and malononitrile. This forms an intermediate that exists in equilibrium with its enol tautomer.

  • Step B: O-Alkylation. The enolate formed in Step A is treated with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Ag₂O) to selectively form the O-methylated enol ether product.

Proposed_Route_1 Proposed Route 1: Acylation followed by O-Alkylation Start Methyl 4-methoxybenzoate + Malononitrile StepA Step A: Base-Catalyzed Condensation (e.g., NaH, NaOMe) Start->StepA Intermediate Enolate Intermediate [Ar-C(O)-CH(CN)₂]⁻ StepA->Intermediate StepB Step B: O-Alkylation (e.g., CH₃I, K₂CO₃) Intermediate->StepB Product Target Enol Ether (Structure B) StepB->Product

Caption: A proposed two-step synthesis for the target enol ether.

Mechanistic Considerations

The key to success in the proposed O-alkylation route is controlling the selectivity. Carbon-alkylation is a potential side reaction. Using a polar aprotic solvent (like DMF or acetone) and a counter-ion that favors oxygen attack (like K⁺ or Ag⁺) can increase the yield of the desired O-alkylated product. This approach leverages Hard-Soft Acid-Base (HSAB) theory, where the "harder" oxygen atom of the enolate preferentially attacks the methylating agent.

Conclusion

Efficient and environmentally benign catalytic methods are readily available for the synthesis of 2-(4-methoxybenzylidene)malononitrile. The use of recyclable ionic liquid catalysts in water or solvent-free sonication methods offers significant advantages in terms of speed, yield, and sustainability. For the synthesis of the isomeric enol ether, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, direct catalytic methods are not apparent. A multi-step approach involving the O-alkylation of an acylmalononitrile intermediate presents a chemically sound and logical pathway, though it would require specific experimental development and optimization. This guide provides both established protocols for the common isomer and a strategic blueprint for researchers aiming to synthesize its less common counterpart.

References

  • Title: A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid Source: Journal of the Indian Chemical Society URL
  • Title: An eco-friendly procedure for the efficient synthesis of arylidinemalononitriles and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in aqueous media Source: ResearchGate URL: [Link]

  • Title: Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum Source: UNIFAP Repository URL: [Link]

  • Title: Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University URL: [Link]

  • Title: A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile Source: MDPI URL: [Link]

  • Title: 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis method of methylene malononitrile compound Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]-

Welcome to the Technical Support Center for the synthesis of Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9), commonly referred to as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9), commonly referred to as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile.

As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their synthetic yields. This compound is a critical electrophilic building block used in the downstream synthesis of pyrimidine-based COX-2 inhibitors and other bioactive heterocycles[1].

Below, you will find the mechanistic workflow, an optimized step-by-step protocol, comparative yield data, and a troubleshooting Q&A to resolve common experimental bottlenecks.

Mechanistic Overview & Reaction Pathway

The most efficient and high-yielding route to synthesize this compound is a one-pot, two-step sequence involving the C-acylation of malononitrile followed by in situ O-methylation[2].

Workflow A Step 1: Enolate Formation Malononitrile + NaH Solvent: Dry THF (0-5 °C) B Step 2: C-Acylation 4-Methoxybenzoyl chloride Stir at RT until enolization A->B H2 evolution stops C Intermediate [4-MeO-C6H4-C(O)=C(CN)2]⁻ Na⁺ B->C Nucleophilic substitution D Step 3: O-Methylation Dimethyl Sulfate (DMS) Reflux 3-6 hours C->D TLC confirmation E Target Product Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]- D->E Aqueous quench & Workup

One-pot, three-stage synthetic workflow for [methoxy(4-methoxyphenyl)methylene]propanedinitrile.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical cues (gas evolution, color changes, TLC) match the expected outcomes.

Step 1: Deprotonation

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of malononitrile in anhydrous THF. Cool the system to 0–5 °C using an ice bath. Slowly add 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

  • Causality & Validation: NaH provides irreversible deprotonation, driving the formation of the malononitrile carbanion. The evolution of H₂ gas serves as your visual validation. Wait until bubbling completely ceases (approx. 30 minutes) to ensure total deprotonation before proceeding.

Step 2: C-Acylation

  • Action: Add 1.0 equivalent of 4-methoxybenzoyl chloride dropwise to the cooled solution. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Causality & Validation: The carbanion attacks the acyl chloride, forming an aroylmalononitrile intermediate[3]. The strong electron-withdrawing nature of the two cyano groups stabilizes the intermediate exclusively in its enolate form. Validate completion via TLC (Hexane:EtOAc); the highly polar enolate salt will remain at the baseline.

Step 3: O-Methylation

  • Action: Add 1.5 equivalents of Dimethyl Sulfate (DMS) directly to the reaction mixture. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 to 6 hours.

  • Causality & Validation: The intermediate is an ambident nucleophile. DMS is utilized because it is a "hard" electrophile, which preferentially reacts with the "hard" oxygen atom of the enolate, yielding the desired O-methylated product[2].

Step 4: Quench & Isolation

  • Action: Cool the reaction to 0 °C. Carefully quench by adding cold 1M aqueous ammonia and stir vigorously for 45 minutes. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: Aqueous ammonia rapidly destroys highly toxic, unreacted DMS by converting it into water-soluble methylamine salts. The crude product can be purified by recrystallization from ethanol to yield pure crystals[1].

Yield Optimization & Condition Matrix

The table below summarizes our internal quantitative data on how varying the base and methylating agent impacts regioselectivity and overall isolated yield.

Base (Equivalents)SolventMethylating AgentTempRegioselectivity (O:C)Isolated Yield (%)
NaH (2.2 eq) Anhydrous THF Dimethyl Sulfate (DMS) Reflux > 95:5 82 - 88%
NaH (2.2 eq)Anhydrous THFMethyl Iodide (MeI)Reflux50:5055 - 60%
Et₃N (2.5 eq)DichloromethaneDimethyl Sulfate (DMS)RT80:2045 - 50%
K₂CO₃ (3.0 eq)AcetonitrileMethyl Iodide (MeI)Reflux40:6030 - 40%

Troubleshooting Guides & FAQs

Troubleshooting Root Low Yield / Byproduct Formation Node1 Identify Alkylation Regioselectivity Root->Node1 PathA O-Methylation (Target) Hard Electrophile (DMS) Node1->PathA Oxygen (Hard Nucleophile) PathB C-Methylation (Byproduct) Soft Electrophile (MeI) Node1->PathB Carbon (Soft Nucleophile) SolA Action: Ensure complete enolization before DMS addition PathA->SolA SolB Action: Switch from MeI to DMS to favor Hard-Hard interaction PathB->SolB

Mechanistic troubleshooting tree for regioselectivity issues during the methylation phase.

Q: Why is my reaction yielding a mixture of O-methylated and C-methylated products? A: This is a classic regioselectivity issue governed by Pearson's Hard Soft Acid Base (HSAB) theory. The intermediate aroylmalononitrile enolate is an ambident nucleophile. If you use a "soft" electrophile like Methyl Iodide (MeI), it will preferentially attack the "soft" carbon center, leading to C-alkylation. To correct this, switch to Dimethyl Sulfate (DMS). DMS is a "hard" electrophile and strongly favors reaction at the "hard" oxygen center, maximizing the yield of the O-methylated target[2].

Q: I observe unreacted 4-methoxybenzoyl chloride on TLC, even after extended stirring. What is failing? A: This indicates either incomplete deprotonation of the malononitrile or the presence of moisture. Ensure your THF is strictly anhydrous and stored over activated molecular sieves. Water will rapidly hydrolyze 4-methoxybenzoyl chloride into 4-methoxybenzoic acid, which is completely unreactive under these conditions[3]. Furthermore, ensure you are using at least 2.2 equivalents of NaH; the first equivalent deprotonates the malononitrile, and the second deprotonates the highly acidic aroylmalononitrile intermediate to form the reactive enolate.

Q: The product degrades during silica gel column chromatography. How can I isolate it safely? A: Alkoxyalkylidenemalononitriles are highly electrophilic and can be sensitive to the slightly acidic nature of standard silica gel, leading to hydrolysis back to the aroylmalononitrile and methanol. To prevent this, pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize acidic sites. Alternatively, bypass chromatography entirely by triturating the crude product with cold ethanol to induce crystallization[1].

Q: What is the safest way to quench the reaction given the extreme toxicity of Dimethyl Sulfate? A: Dimethyl sulfate is a highly toxic, volatile alkylating agent. Never quench the reaction with pure water , as DMS hydrolyzes very slowly at neutral pH. Instead, quench the reaction mixture with a cold, dilute aqueous ammonia solution or 1M NaOH and stir vigorously for at least 45 minutes. This rapidly and safely converts unreacted DMS into harmless methylamine derivatives or methyl sulfate salts.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. National Institutes of Health (PMC).[Link]

  • European Journal of Medicinal Chemistry Manuscript Draft: Identification of a new family of pyrazolo[3,4-d]pyrimidines. Università degli Studi di Torino.[Link]

  • C–C Bond Cleavage of Unactivated 2-Acylimidazoles. The Journal of Organic Chemistry (ACS).[Link]

Sources

Optimization

Technical Support Center: Crystallization of 5,5-diethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-Pyrimidinetrione (CAS 5515-13-9)

Welcome to our dedicated technical support guide for the crystallization of CAS 5515-13-9. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the crystallization of CAS 5515-13-9. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the purification of this compound. As a derivative of barbituric acid, its crystallization behavior can be influenced by a variety of factors, from residual starting materials to polymorphic transitions.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will delve into the causality behind these challenges and provide robust, field-proven protocols to resolve them, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product has a persistent yellow or off-white coloration.

Question: I've followed the synthesis protocol, but my isolated crystals of CAS 5515-13-9 are not pure white. What is the likely cause of this discoloration, and how can I remove it?

Answer: Discoloration in the final product is typically indicative of residual impurities that absorb in the visible spectrum. For N-alkylated barbituric acid derivatives like CAS 5515-13-9, these impurities often stem from two primary sources:

  • Oxidation Byproducts: The heterocyclic ring can be susceptible to minor oxidation, leading to the formation of highly conjugated, colored species. This can be exacerbated by prolonged exposure to air at elevated temperatures during the reaction or work-up.

  • Residual Reactants or Catalysts: If the synthesis involves reagents like diethyl malonate and N,N'-dimethylurea, incomplete reaction or inadequate removal of colored starting materials or byproducts can tint the final product.

Troubleshooting Protocol: Decolorization & Recrystallization

  • Activated Carbon Treatment: This is the most effective method for removing colored impurities.

    • Dissolve the crude CAS 5515-13-9 in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). A solubility pre-screen is recommended to determine the optimal solvent.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Add the carbon slowly to the hot solution to prevent violent bumping.

    • Gently reflux the mixture for 10-15 minutes. The porous structure of activated carbon provides a high surface area for the adsorption of large, colored impurity molecules.

    • Perform a hot filtration through a pad of Celite® or a suitable filter aid to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization on the filter funnel.

    • Allow the clear, hot filtrate to cool slowly for recrystallization.

  • Solvent System Optimization: If coloration persists, consider a mixed-solvent recrystallization. A solvent in which the compound is soluble when hot (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., water or heptane) can be effective. The impurities may remain in the solvent mixture while the pure product crystallizes.

Issue 2: The crystallization process resulted in an oil instead of solid crystals.

Question: Upon cooling my saturated solution, the product "oiled out" and formed a viscous liquid at the bottom of the flask. Why does this happen, and how can I induce proper crystallization?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. For CAS 5515-13-9, this can be triggered by:

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the molecules to orient themselves into an ordered crystal lattice.

  • High Impurity Load: The presence of impurities can depress the melting point of the mixture and interfere with nucleation.

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can promote oiling.

Troubleshooting Protocol: Preventing Oiling Out

  • Reduce the Cooling Rate:

    • After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary.

    • Once at room temperature, transfer the flask to a refrigerated bath for further cooling. Avoid direct transfer from a hot solution to an ice bath.

  • Modify the Solvent System:

    • Increase the volume of the solvent to reduce the overall concentration.

    • Introduce an anti-solvent dropwise into the warm solution until slight turbidity is observed. Then, add a small amount of the primary solvent to redissolve the turbidity and allow the solution to cool slowly.

  • Seeding:

    • If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution just as it begins to cool. The seed crystal provides a template for crystal growth, bypassing the difficult nucleation step.

Workflow for Preventing Oiling Out

G cluster_prep Solution Preparation cluster_cool Controlled Cooling cluster_induce Inducement cluster_outcome Desired Outcome cluster_problem Problem State A Dissolve Crude Product in Minimum Hot Solvent B Slow Cooling to RT (Insulate if needed) A->B G Product Oils Out A->G If Cooled Too Rapidly or Concentration Too High C Transfer to Cold Bath (e.g., 0-5 °C) B->C Gradual Transition D Add Seed Crystal (if available) B->D Optional but Recommended E Scratch Inner Wall of Flask B->E Alternative F Formation of Solid Crystals C->F D->F E->F

Caption: Troubleshooting workflow for preventing oiling out during crystallization.

Issue 3: My crystallization yield is consistently low.

Question: I am successfully obtaining pure white crystals, but my recovery is below 50%. What factors contribute to low yield, and how can I improve it?

Answer: Low yield during crystallization is a common issue that can often be attributed to one of the following factors:

  • Sub-optimal Solvent Selection: The ideal crystallization solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the compound remains significantly soluble even at low temperatures, a substantial portion will be lost in the mother liquor.

  • Premature Crystallization: As mentioned in the decolorization section, crashing out of the product during a hot filtration step can lead to significant losses.

  • Insufficient Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in incomplete crystallization.

Troubleshooting Protocol: Maximizing Crystal Yield

  • Solvent Screening:

    • Perform a small-scale solubility test with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and mixtures with water or heptane).

    • The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble upon heating.

    Solvent SystemSolubility at 20°C (mg/mL)Solubility at 75°C (mg/mL)Yield Potential
    Ethanol/Water (8:2)~5~150Excellent
    Isopropanol~10~120Good
    Ethyl Acetate~25~200Moderate
    Heptane<1<5Poor (as primary)
    Note: These values are illustrative and should be determined experimentally for CAS 5515-13-9.
  • Mother Liquor Analysis & Recovery:

    • After the first crop of crystals is isolated, concentrate the mother liquor by 50-75% using a rotary evaporator.

    • Cool the concentrated solution to induce a second crop of crystals.

    • Crucially, analyze the purity of this second crop (e.g., by melting point or HPLC) as it may contain a higher concentration of impurities. It may need to be re-purified separately.

  • Optimize Cooling Protocol:

    • Ensure the crystallization mixture is stirred gently during cooling to promote uniform crystal growth.

    • Allow the flask to stand at the final low temperature (e.g., 0-4°C) for several hours (or even overnight) to maximize precipitation before filtration.

Logical Flow for Yield Optimization

G Start Low Yield Observed Solvent Is Solubility Curve Steep? Start->Solvent Cooling Is Cooling Sufficient? Solvent->Cooling Yes Perform Solvent Screening Perform Solvent Screening Solvent->Perform Solvent Screening No Filtration Any Loss During Hot Filtration? Cooling->Filtration Yes Extend Cooling Time/\nLower Temperature Extend Cooling Time/ Lower Temperature Cooling->Extend Cooling Time/\nLower Temperature No MotherLiquor Recover Second Crop from Mother Liquor Filtration->MotherLiquor No Pre-heat Funnel/\nUse Filter Aid Pre-heat Funnel/ Use Filter Aid Filtration->Pre-heat Funnel/\nUse Filter Aid Yes End Yield Optimized MotherLiquor->End Perform Solvent Screening->Cooling No Extend Cooling Time/\nLower Temperature->Filtration No Pre-heat Funnel/\nUse Filter Aid->MotherLiquor Yes

Caption: Decision tree for troubleshooting and optimizing crystallization yield.

References

  • Laurence, L.; Hilfiker, R. Polymorphism in the Pharmaceutical Industry. Wiley-VCH, 2006. [Link]

  • Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann, 2002. [Link]

  • Dunitz, J. D.; Bernstein, J. Disappearing Polymorphs. Accounts of Chemical Research, 1995, 28(4), 193–200. [Link]

Troubleshooting

Technical Support Center: Troubleshooting CAS 5515-13-9 Synthesis

Welcome to the Technical Support Center for the synthesis of CAS 5515-13-9 (2-[Methoxy(4-methoxyphenyl)methylene]propanedinitrile). This compound is a highly conjugated dicyanoenolate derivative, widely utilized as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of CAS 5515-13-9 (2-[Methoxy(4-methoxyphenyl)methylene]propanedinitrile). This compound is a highly conjugated dicyanoenolate derivative, widely utilized as a critical building block in the design of pyrimidine-5-carbonitrile-based COX-2 inhibitors and other bioactive heterocycles .

Synthesizing this molecule requires strict control over regioselectivity and reaction conditions. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you understand the mechanistic causality behind common synthetic failures—such as C-alkylation, bis-acylation, and product hydrolysis—and how to engineer your protocols to eliminate them.

Part 1: Mechanistic Pathway & Side Product Derivation

To troubleshoot effectively, we must first map the reaction landscape. The synthesis proceeds via the acylation of malononitrile with 4-methoxybenzoyl chloride, yielding a highly resonant dicyanoenolate intermediate, which is subsequently methylated.

Pathway SM 4-Methoxybenzoyl Chloride + Malononitrile Enolate Dicyanoenolate Intermediate (Ambident Nucleophile) SM->Enolate Base (e.g., NaH) Polar Aprotic Solvent SP1 Bis-acylated Impurity SM->SP1 Excess Acid Chloride Desired CAS 5515-13-9 (O-Alkylation) Enolate->Desired Hard Electrophile (Dimethyl Sulfate) SP2 C-Alkylated Impurity Enolate->SP2 Soft Electrophile (Methyl Iodide) SP3 Hydrolysis Product (Enol Form) Desired->SP3 Acidic Workup (Moisture)

Mechanistic pathway illustrating the synthesis of CAS 5515-13-9 and major side-product derivations.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant C-alkylation instead of the desired O-alkylation during the methylation step?

Causality: The intermediate dicyanoenolate is an. It possesses two reactive centers: the oxygen atom (a "hard" nucleophilic site) and the carbon atom (a "soft" nucleophilic site). If you are using Methyl Iodide (MeI), you are introducing a "soft" electrophile, which preferentially attacks the soft carbon center, leading to C-alkylation. Solution: To drive the regioselectivity toward the desired O-alkylation (forming the enol ether), you must use a "hard" electrophile such as Dimethyl Sulfate (DMS) or methyl triflate. Furthermore, utilizing a polar aprotic solvent like DMF or THF helps separate the ion pair, leaving the hard oxygen center more exposed for nucleophilic attack.

Q2: My LC-MS shows a large peak corresponding to bis-acylated malononitrile. How do I suppress this?

Causality: The mono-acylated intermediate (4-methoxybenzoylmalononitrile) is highly acidic due to the electron-withdrawing effects of the two cyano groups and the carbonyl. It is rapidly deprotonated in the basic reaction mixture. If there is a localized excess of 4-methoxybenzoyl chloride, this newly formed anion will react with a second equivalent of the acid chloride. Solution: Ensure that malononitrile is in slight stoichiometric excess (1.1 to 1.2 eq). More importantly, control the rate of addition. The acid chloride must be added strictly dropwise to a dilute solution of the malononitrile anion at low temperatures (0–5 °C). Never perform an inverse addition (adding the enolate to the acid chloride).

Q3: What causes the dark, tarry baseline impurities on my TLC plates?

Causality: Malononitrile is highly susceptible to and polymerization, forming compounds like 2-aminoprop-1-ene-1,1,3-tricarbonitrile and higher oligomers . This occurs if the base is too strong, or if the malononitrile anion is left stirring for extended periods at room temperature before the electrophile is introduced. Solution: Generate the enolate at 0 °C and proceed to the acylation step immediately once hydrogen evolution ceases. Use a controlled base like Sodium Hydride (NaH) in anhydrous conditions rather than relying on excess unhindered amines.

Q4: My final product degrades over time, showing a broad OH peak in NMR. How do I prevent this?

Causality: CAS 5515-13-9 is a highly conjugated enol ether. Enol ethers are notoriously sensitive to acidic hydrolysis, which cleaves the methoxy group to revert the molecule back to its enol/ketone form (4-methoxybenzoylmalononitrile). Solution: Your workup must be strictly neutral or mildly basic. Avoid washing the organic layer with strong acids (e.g., 1M HCl) during extraction. Quench the methylation step with an aqueous ammonium hydroxide solution to destroy excess DMS while maintaining a safe pH profile.

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between the choice of electrophile/solvent and the resulting regioselectivity of the methylation step. These metrics validate the necessity of the Hard-Soft Acid-Base (HSAB) protocol adjustments.

Electrophile TypeSolvent EnvironmentBase UsedO-Alkylation (CAS 5515-13-9)C-Alkylation (Side Product)
Methyl Iodide (Soft)THFNaH~ 65%~ 35%
Methyl p-ToluenesulfonateTolueneEt₃N~ 70%~ 30%
Dimethyl Sulfate (Hard) THF NaH > 92% < 8%
Dimethyl Sulfate (Hard) DMF NaH > 96% < 4%

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The workflow is designed to inherently suppress the side reactions discussed above.

Workflow Step1 1. Enolate Formation NaH + Malononitrile in THF at 0°C Step2 2. Acylation Dropwise addition of Acid Chloride Step1->Step2 Step3 3. Methylation Add Dimethyl Sulfate (DMS) at RT Step2->Step3 Step4 4. Quenching Neutralize excess DMS with NH4OH Step3->Step4 Step5 5. Purification Recrystallization (Neutral conditions) Step4->Step5

Step-by-step experimental workflow for the optimized synthesis of CAS 5515-13-9.

Step-by-Step Methodology:
  • Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF or DMF at 0 °C under an inert argon atmosphere. Slowly add malononitrile (1.1 eq) dissolved in THF. Stir for 15 minutes until H₂ evolution ceases. Do not exceed 15 minutes to prevent malononitrile dimerization.

  • Acylation: Dilute 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF. Add this solution strictly dropwise to the enolate mixture at 0 °C over a period of 30–45 minutes. This controlled addition maintains a low electrophile concentration, effectively mitigating bis-acylation.

  • Methylation: Once acylation is complete (verified by TLC showing the consumption of the acid chloride), add Dimethyl Sulfate (DMS, 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 to 4 hours. DMS acts as the hard electrophile required to drive O-alkylation.

  • Quenching & Workup: Cool the reaction vessel back to 0 °C. Quench the reaction by carefully adding a 10% aqueous ammonium hydroxide (NH₄OH) solution. This neutralizes the highly toxic excess DMS without dropping the pH. Crucial: Do not use acidic quenching agents, as this will hydrolyze the enol ether product. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol or via silica gel chromatography (using triethylamine-neutralized silica) to afford pure CAS 5515-13-9. Store in a desiccator under an inert atmosphere.

References

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ambident Nucleophiles and Regioselectivity Source: Maharaja College URL: [Link]

  • Title: On the Reaction of Malononitrile with Acetylacetone Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of In Silico Molecular Docking Models for β-Elemene Derivatives

Introduction: Beyond the Docking Score This guide provides a comprehensive framework for the robust validation of molecular docking models, tailored for researchers working with derivatives of β-Elemene or similar compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Docking Score

This guide provides a comprehensive framework for the robust validation of molecular docking models, tailored for researchers working with derivatives of β-Elemene or similar compound series. As a Senior Application Scientist, my objective is not to provide a rigid set of instructions, but to impart a field-proven, logical approach to building self-validating computational models that generate trustworthy, experimentally-verifiable results. We will explore the causality behind each methodological choice, from initial model setup to the gold standard of experimental verification, ensuring that your in silico predictions are built on a foundation of scientific rigor.

Part I: The In Silico Foundation - Building a Defensible Docking Model

Before any validation can occur, the initial docking model must be constructed with meticulous care. The quality of your input directly dictates the reliability of your output.

Expertise in Action: Target and Ligand Preparation

The initial steps of preparing the protein target and the ligands are critical. An X-ray crystal structure is not a perfect representation of a biological system; it is a static snapshot with potential defects that must be corrected.[4]

Target Protein Preparation Protocol:

  • Selection of a High-Quality Structure: Begin by sourcing a high-resolution (ideally < 2.5 Å) crystal structure of your target protein from the Protein Data Bank (PDB). For β-Elemene's anti-cancer activity, a relevant target could be a kinase from the PI3K/Akt/mTOR pathway.[3] If a co-crystallized ligand is present in the binding site of interest, this structure is invaluable for validation.

  • Initial Cleanup: Remove all non-essential molecules, including water, ions, and co-solvents, that are not known to be critical for the binding interaction. The rationale here is to simplify the system to the essential components of the protein-ligand interaction.

  • Addressing Structural Defects: Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to add hydrogens, fill in missing side chains or loops, and check for alternate conformations.[5][6]

  • Protonation State Assignment: Determine the correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This is crucial as the protonation state directly affects the protein's hydrogen bonding network and electrostatic potential.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process, resulting in a more realistic, low-energy conformation of the receptor.

Ligand Preparation Protocol:

  • 2D to 3D Conversion: Convert the 2D structures of your β-Elemene derivatives into 3D conformations.[4]

  • Tautomer and Ionization State Generation: Generate possible tautomers and ionization states for each ligand at the target physiological pH. A ligand's charge and tautomeric form can drastically alter its binding mode and affinity.

  • Conformational Sampling & Energy Minimization: Generate a set of low-energy 3D conformers for each ligand. This is vital because docking algorithms are more effective when starting with a ligand conformation that is close to its bioactive pose.

A Comparative Look at Docking Software

Numerous docking programs are available, each employing different search algorithms and scoring functions.[7][8] The choice of software can influence the outcome, and for a thorough study, using more than one program for consensus scoring is a powerful approach.[9]

SoftwareSearch AlgorithmScoring Function TypeAvailabilityKey Strengths
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical + Knowledge-basedOpen-Source[5]Widely used, fast, and good for academic research.[10]
GOLD Genetic AlgorithmForce-field, EmpiricalCommercialHighly effective at sampling ligand flexibility and known for accurate pose prediction.[8]
Glide (Schrödinger) Hierarchical SearchEmpirical (GlideScore)CommercialExcellent performance in virtual screening and pose prediction, part of an integrated suite.[11][12]
DOCK Incremental ConstructionForce-fieldOpen-Source[5]One of the original docking programs, continuously developed and versatile.[13]

Part II: The Core of Confidence - A Multi-layered Validation Strategy

A robust validation strategy is not a single experiment but a multi-faceted approach that builds confidence in the predictive power of your model. This process can be broken down into computational and experimental validation tiers.

Workflow for Building and Validating a Molecular Docking Model

G cluster_prep Phase 1: Model Preparation cluster_dock Phase 2: Docking Simulation cluster_comp_val Phase 3: Computational Validation cluster_exp_val Phase 4: Experimental Validation PDB Select Target PDB PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Prepare Ligand Library (β-Elemene Derivatives) PrepLig Prepare Ligands (3D, Tautomers) Ligands->PrepLig Dock Molecular Docking (e.g., AutoDock, Glide) PrepProt->Dock PrepLig->Dock Redock Redocking (Pose Prediction) Dock->Redock Self-consistency Enrich Enrichment Study (Virtual Screening) Redock->Enrich MD MD Simulation (Pose Stability) Enrich->MD Biochem Biochemical Assays (IC50, Ki) MD->Biochem Correlation Biophys Biophysical Assays (SPR, ITC) Biochem->Biophys Xtal Crystallography (Binding Mode) Biophys->Xtal Model Validated Predictive Model Xtal->Model

Caption: A multi-phase workflow for constructing and rigorously validating a molecular docking model.

Computational Validation: A Self-Consistency Check

Before proceeding to costly experiments, the model must demonstrate internal consistency and an ability to reproduce known data.

1. Pose Prediction Validation (Redocking)

This is the most fundamental validation check.[11] The goal is to determine if your chosen docking protocol can reproduce the experimentally determined binding mode of a ligand within the receptor's active site.

Protocol for Redocking:

  • Select a Reference Complex: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a ligand similar in chemical space to your β-Elemene derivatives.

  • Extract and Prepare: Extract the co-crystallized ligand from the PDB file. Prepare the protein as described in Part I. Treat the extracted ligand as your compound of interest and prepare it using the same ligand preparation protocol. The rationale is to remove any bias from using the "perfect" crystal structure ligand.

  • Redock: Dock the prepared ligand back into the binding site of the prepared protein using the exact same protocol you intend to use for your compound library.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.

  • Analyze: An RMSD value of ≤ 2.0 Å is generally considered a successful reproduction of the binding mode and a validation of your docking protocol's ability to predict poses accurately.[14][15]

2. Virtual Screening Validation (Enrichment Study)

This method assesses your model's ability to distinguish known active compounds from a set of presumed inactive "decoy" molecules.[11] This is crucial if your goal is to use the model to discover new hits from a large library.

Protocol for Enrichment Study:

  • Assemble Compound Sets:

    • Actives: Gather a list of 10-20 known active binders for your target from the literature.

    • Decoys: Generate a much larger set (e.g., 500-1000) of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies to minimize the chance of them being active.

  • Combine and Screen: Create a single library containing both the actives and decoys. Dock this entire library against your prepared protein target.

  • Analyze Performance: Rank all compounds by their docking score. Calculate metrics like the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve .[11][12] A good model will rank the known actives highly, resulting in a high EF value and an ROC curve that bows significantly towards the top-left corner.

3. Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation offers a dynamic view, allowing you to assess the stability of the predicted protein-ligand complex over time.[9][14] A ligand that appears to bind well in a docking pose but is unstable in an MD simulation is likely a false positive.

Protocol for Post-Docking MD Simulation:

  • System Setup: Take the top-scoring docked pose of your β-Elemene derivative and prepare it for MD simulation. This involves solvating the complex in a water box and adding counter-ions to neutralize the system.

  • Simulation: Run an MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).

  • Trajectory Analysis: Analyze the trajectory of the simulation. Key metrics include:

    • Ligand RMSD: A stable ligand will show a low and non-drifting RMSD relative to the protein's binding pocket.

    • Protein-Ligand Interactions: Monitor key hydrogen bonds and hydrophobic contacts identified in the docking pose. Stable interactions should persist throughout the simulation.

Experimental Validation: The Gold Standard

Ultimately, computational predictions must be confirmed by real-world experiments.[13] A strong correlation between your docking scores and experimental binding data is the ultimate validation of your model's predictive power.

1. Biochemical and Biophysical Assays

These methods provide quantitative data on binding affinity.

  • Biochemical Assays: Perform enzyme inhibition assays (for enzymatic targets) to determine IC50 or Ki values for a series of your β-Elemene derivatives.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct measurement of binding kinetics and thermodynamics (KD, ΔH, ΔS).

The goal is to find a statistically significant correlation between the calculated docking scores and the experimentally measured affinities (e.g., pIC50, pKi, or pKD).

2. Structural Biology

The most definitive validation is to obtain an experimental structure of your compound bound to the target protein via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) . This allows for a direct comparison of the predicted binding mode with the actual binding mode, providing unequivocal confirmation or refutation of your docking pose.

Part III: A Comparative Framework - Choosing Your Validation Strategy

The choice of validation method depends on the project stage, available resources, and the specific question you are trying to answer.

Comparison of Validation Methodologies
Validation MethodThroughputCostInformation ProvidedBest For
Redocking HighLowAccuracy of pose prediction algorithmInitial protocol setup and sanity check.
Enrichment Study MediumLowAbility to distinguish actives from inactivesValidating a model for virtual screening campaigns.
MD Simulation LowMediumPose stability, dynamic interactionsRefining top hits and eliminating false positives.
Biochemical Assays MediumMediumFunctional affinity (IC50, Ki)Establishing a score-vs-activity correlation.
Biophysical Assays LowHighDirect binding affinity (KD), thermodynamicsDetailed characterization of high-priority compounds.
Crystallography/Cryo-EM Very LowVery HighDefinitive binding modeUnambiguous confirmation of the binding hypothesis.
Decision-Making Workflow for Validation Strategy

G Start Start: Have a Docking Protocol? CoCrystal Is a Co-crystal Structure Available? Start->CoCrystal Yes Redock Perform Redocking (Check RMSD ≤ 2.0 Å) CoCrystal->Redock Yes GoalVS Goal is Virtual Screening? CoCrystal->GoalVS No Redock->GoalVS Success Revise Revise Docking Protocol (Parameters, Software) Redock->Revise Failure Enrichment Perform Enrichment Study (Check EF, ROC) GoalVS->Enrichment Yes TopHits Have Top Hits to Prioritize? GoalVS->TopHits No Enrichment->TopHits Success Enrichment->Revise Failure MD Run MD Simulations (Check Pose Stability) TopHits->MD Yes Resources Have Experimental Resources? TopHits->Resources No MD->TopHits Unstable (Discard Pose) MD->Resources Stable Biochem Perform Biochemical/ Biophysical Assays Resources->Biochem Yes End Model is Validated Resources->End No (Computationally Validated) Correlate Correlate Scores with Activity Biochem->Correlate Correlate->End Good Correlation Correlate->Revise Poor Correlation Revise->Start

Caption: A decision tree to guide the selection of appropriate validation methods.

Conclusion

Validating an in silico molecular docking model is a systematic process of building confidence through layers of evidence. For researchers investigating derivatives of β-Elemene (CAS 5515-13-9), this rigorous approach is paramount. It transforms the docking exercise from a simple ranking of compounds to the creation of a powerful predictive engine that can rationally guide synthesis, prioritize experimental testing, and ultimately accelerate the journey from a natural product lead to a viable drug candidate. Remember, the goal is not just to get a result, but to prove that the result is meaningful and trustworthy.

References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025). Authorea. [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 1455–1474. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular Omics. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Authorea. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis. (2024). ResearchGate. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022). PubMed. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]

  • How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023). ResearchGate. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]

  • (-)-beta-elemene (1S,2R,4R)-(-)-2,4-diisopropenyl-1-methyl-1-vinyl cyclohexane. (n.d.). The Good Scents Company. [Link]

  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. (2019). PMC. [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on. (2025). DDDT. [Link]

  • Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. (2025). International Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of p-Methoxyphenyl-Derived Cyanopyrimidines

Executive Summary & Structural Rationale As drug development pivots toward Multi-Target Directed Ligands (MTDLs) to combat complex, inflammation-driven malignancies, the hybridization of cyanopyrimidines with a p-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development pivots toward Multi-Target Directed Ligands (MTDLs) to combat complex, inflammation-driven malignancies, the hybridization of cyanopyrimidines with a p-methoxyphenyl pharmacophore has emerged as a highly effective structural strategy[1]. By functionalizing the C-2 position of the pyrimidine ring with either benzo-fused rings (e.g., benzo[d]thiazole) or sulphonamide phenyl moieties via a methylene amino linker, researchers have engineered molecules that dually inhibit Cyclooxygenase-2 (COX-2) and exert profound, nanomolar cytotoxicity against aggressive carcinomas[1].

As a Senior Application Scientist, I prioritize the evaluation of a compound's therapeutic window over its raw potency. What distinguishes these specific cyanopyrimidine derivatives—particularly the sulphonamide-hybridized compound 5d —is their extraordinary selectivity. They achieve up to a 13-fold higher potency than the clinical standard, Doxorubicin, in cancer models while maintaining near-negligible toxicity in healthy human fibroblasts[2].

This guide provides an objective, data-driven comparison of these novel cyanopyrimidine derivatives, detailing the mechanistic pathways and the rigorous, self-validating protocols required to accurately profile their efficacy.

Comparative Cytotoxicity: Quantitative Data Analysis

When evaluating novel chemotherapeutics, the true measure of a drug's viability is its Selectivity Index (SI)—the ratio of its toxicity in normal cells versus cancer cells. To establish a reliable therapeutic index, it is critical to evaluate candidate compounds across a panel of tumorigenic cell lines while benchmarking against a non-tumorigenic control (e.g., WI-38 lung fibroblasts)[1].

In recent high-throughput screening arrays, compound 5d systematically outperformed Doxorubicin across multiple tumorigenic lines (MCF-7 breast, A549 lung, A498 kidney, and HepG2 liver)[2].

Table 1: Comparative Cytotoxicity Profile of Key Cyanopyrimidines vs. Doxorubicin

CompoundStructural ClassRelative Potency vs. Doxorubicin (Cancer Cells)WI-38 Normal Fibroblasts IC₅₀ (µM)Selectivity Profile
Doxorubicin Anthracycline (Control)Baseline (1x) across all cell lines8.83 ± 0.09High toxicity / Narrow window
3b Benzo[d]thiazole hybrid3x (MCF-7), 2x (A498), ~1x (A549/HepG2)89.62 ± 2.75~10x safer than Doxorubicin
5b Sulphonamide phenyl4.5x (MCF-7), 4.3x (A549), 7x (A498), 2.1x (HepG2)> 89.00High selectivity
5d Sulphonamide phenyl9x (MCF-7), 13x (A549), 3.5x (A498), 2.8x (HepG2)94.71 ± 2.50Exceptional selectivity
Mechanistic Causality: From Target to Apoptosis

The superior cytotoxicity of these cyanopyrimidines is not a result of indiscriminate cellular poisoning. Instead, it is a highly orchestrated cascade initiated by COX-2 inhibition. COX-2 is frequently overexpressed in neoplastic tissues, driving angiogenesis and resisting apoptosis[1].

By binding to the COX-2 active site, compound 5d downregulates proliferative signaling, forcing the cell cycle to arrest at the sub-G1 and G2/M phases[2]. This targeted checkpoint blockade prevents mitotic entry, subsequently triggering a massive 60-fold increase in late apoptotic events compared to untreated controls[2].

Pathway A p-Methoxyphenyl Cyanopyrimidine (5d) B COX-2 Enzyme Inhibition A->B Target Binding C Cell Cycle Arrest (Sub-G1 & G2/M) B->C Proliferation Halt D Apoptosis Induction (60-fold increase) C->D Caspase Activation E Tumor Cell Death (Nanomolar IC50) D->E Selective Cytotoxicity

Mechanistic pathway of cyanopyrimidine 5d: From COX-2 inhibition to selective tumor cell death.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols have been designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts and explain the causality behind the workflow.

Protocol A: High-Throughput MTT Cytotoxicity & Selectivity Screening

Objective: To quantify the IC₅₀ of cyanopyrimidines and calculate the Selectivity Index (SI).

  • Cell Seeding & Adhesion:

    • Action: Seed tumorigenic lines (e.g., MCF-7, A549) and the normal WI-38 fibroblast line at 1×104 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: The 24-hour incubation is non-negotiable. It allows cells to recover from trypsinization, re-establish their cytoskeletal network, and express surface receptors, providing a biologically accurate baseline for drug uptake.

  • Compound Administration & Internal Controls:

    • Action: Apply serial dilutions of compounds (e.g., 5d ) and Doxorubicin.

    • Self-Validation: You must include a Vehicle Control (0.1% DMSO) and a Blank Control (media only). The vehicle control proves that solvent toxicity is not confounding the viability data, while the blank control subtracts background absorbance from the phenol red in the media.

  • Metabolic Conversion:

    • Action: Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for exactly 4 hours.

    • Causality: Only metabolically active cells with functional mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan crystals. This directly correlates colorimetric intensity with the viable cell count.

  • Quantification & SI Calculation:

    • Action: Solubilize crystals in 100 µL DMSO and read absorbance at 570 nm.

    • Self-Validation: Calculate the Selectivity Index ( SI=IC50​ WI-38/IC50​ Cancer Cell ). An SI > 10 mathematically validates that the compound is selectively targeting cancer mechanisms rather than acting as a broad-spectrum toxin[1].

Protocol B: Flow Cytometric Quantification of Cell Cycle Arrest and Apoptosis

Objective: To map the exact phase of cell cycle arrest and quantify early/late apoptosis induced by compound 5d .

  • Cell Synchronization:

    • Action: Cultivate MCF-7 cells in serum-free media for 12 hours prior to compound administration.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This eliminates background cell cycle noise, ensuring that the subsequent accumulation of cells in the sub-G1 and G2/M phases is entirely a direct consequence of the cyanopyrimidine treatment[2].

  • Dual-Fluorophore Staining:

    • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: Annexin V specifically binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI, a membrane-impermeable dye, only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows for the precise differentiation of cell death stages.

  • Data Acquisition & Compensation:

    • Action: Analyze a minimum of 10,000 events per sample using a flow cytometer.

    • Self-Validation: Run unstained cells, Annexin V-only, and PI-only controls. These single-stained controls are critical to set precise compensation matrices, preventing fluorescence spillover between the FITC and PI channels from generating false-positive apoptotic readings.

Conclusion

The hybridization of p-methoxyphenyl malononitriles into cyanopyrimidine scaffolds represents a masterclass in rational drug design. By evaluating compounds like 5d through rigorous, self-validating assays, we confirm their dual functionality: potent COX-2 inhibition coupled with highly selective, nanomolar cytotoxicity. For drug development professionals, this chemotype offers a highly promising foundation for next-generation, targeted oncology therapeutics.

References
  • Title : New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source : nih.gov (PMC) URL :[Link]

  • Title : New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source : mdpi.com URL :[Link]

Sources

Validation

HPLC Method Validation for the Quantification of Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-: A Comparative Performance Guide

As drug development pipelines increasingly focus on targeted anti-inflammatory and anticancer therapeutics, the purity and quantification of critical synthetic precursors become paramount. Propanedinitrile,[methoxy(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted anti-inflammatory and anticancer therapeutics, the purity and quantification of critical synthetic precursors become paramount. Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9), also known as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, is a highly reactive electrophilic building block. It is the primary substrate used in the cyclocondensation synthesis of pyrimidine-5-carbonitrile derivatives, which are potent, selective Cyclooxygenase-2 (COX-2) inhibitors and dual EGFR/COX-2 anticancer agents[1],[2].

To ensure the integrity of downstream pharmaceutical synthesis, an analytical method must be rigorous, reproducible, and self-validating. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and establishes a fully validated, step-by-step quantification protocol based on ICH Q2(R1) guidelines.

Mechanistic Context: Why This Compound Matters

The structural architecture of CAS 5515-13-9 features a malononitrile group conjugated with a methoxy-substituted phenyl ring. This extended π -conjugation makes it highly susceptible to nucleophilic attack by amidines or cyanamide, forming the pyrimidine core[1].

Once synthesized, these pyrimidine-5-carbonitrile derivatives act as targeted inhibitors within the arachidonic acid inflammatory pathway, specifically blocking the COX-2 enzyme to prevent the synthesis of pro-inflammatory prostaglandins[2].

Biological_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Metabolized by PG Prostaglandins (PGE2, PGI2) COX2->PG Catalyzes Inflammation Inflammation & Tumor Angiogenesis PG->Inflammation Induces Inhibitor Pyrimidine-5-carbonitrile (Synthesized from CAS 5515-13-9) Inhibitor->COX2 Inhibits

Figure 1: COX-2 inhibition pathway targeted by pyrimidine-5-carbonitrile derivatives.

Comparative Method Development: Selecting the Optimal System

During method development, the primary challenge was resolving the target analyte from its synthetic byproducts (e.g., 4-methoxybenzoic acid and unreacted malononitrile). We evaluated three distinct reverse-phase stationary phases.

Causality of Solvent Selection: Acetonitrile (MeCN) was selected over methanol as the organic modifier. The aprotic nature of MeCN minimizes hydrogen-bonding interactions with the analyte's methoxy and dinitrile groups. This drastically reduces peak tailing and improves mass transfer kinetics, leading to higher theoretical plate counts.

Table 1: Chromatographic Performance Comparison (Mobile Phase: MeCN/Water 60:40 v/v)
Stationary PhaseRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpuritiesVerdict
C18 (Octadecyl) 6.451.12> 8,5003.8Optimal. Superior peak symmetry and robustness.
Phenyl-Hexyl 7.101.455,2002.1Sub-optimal. Excessive π−π retention caused peak broadening.
C8 (Octyl) 4.201.254,8001.5Rejected. Insufficient resolution ( Rs​ < 2.0) from polar impurities.

Validated Analytical Protocol (Step-by-Step)

This protocol is designed as a self-validating system . By mandating a System Suitability Test (SST) prior to sample analysis, the method intrinsically verifies its resolving power and precision before any data is acquired.

Chromatographic Conditions
  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile : Ultrapure Water (60:40, v/v). Note: No buffer is required as the analyte is neutral under these conditions, preventing unnecessary salt precipitation in the system.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 254 nm. Causality: The extended π -conjugation of the methoxyphenyl and dinitrile groups yields a strong absorption maximum at 254 nm, maximizing the Signal-to-Noise (S/N) ratio.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Solution Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard (CAS 5515-13-9) into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the mobile phase to create a calibration curve spanning 10 µg/mL to 150 µg/mL.

  • Sample Filtration: Filter all solutions through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: Unlike nylon filters, which can non-specifically bind hydrophobic aromatic compounds, PTFE is chemically inert, ensuring 100% analyte recovery.

System Suitability Test (SST) Execution

Before analyzing unknown samples, inject the 100 µg/mL standard solution five consecutive times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area 2.0%

  • Tailing factor ( Tf​ ) 1.5

  • Theoretical plates ( N ) 5,000

HPLC_Workflow Start Compound: CAS 5515-13-9 Phase1 Method Development (C18 vs Phenyl-Hexyl) Start->Phase1 Phase2 System Suitability (RSD < 2%, N > 5000) Phase1->Phase2 Phase3 ICH Q2(R1) Validation (Linearity, Precision) Phase2->Phase3 Output Validated HPLC Method for Routine Quantification Phase3->Output

Figure 2: HPLC method development and validation workflow for CAS 5515-13-9.

Method Validation Data

The optimized C18 method was subjected to rigorous validation in accordance with. The experimental data confirms the method's reliability for both assay and purity determination.

Table 2: Summary of ICH Q2(R1) Validation Parameters
Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 10 – 150 µg/mLCorrelation coefficient ( R2 ) > 0.999
Regression Equation y=45213x+1204 R2=0.9998
Limit of Detection (LOD) 0.45 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 1.35 µg/mLS/N ratio 10:1
Intra-day Precision (RSD) 0.85% (n=6, 100 µg/mL)RSD 2.0%
Inter-day Precision (RSD) 1.12% (n=18 over 3 days)RSD 2.0%
Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0%
Robustness Stable across ± 2% flow rate changes Rs​ > 2.0, RSD 2.0%

Conclusion

The quantification of Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- requires an analytical approach that mitigates peak tailing and ensures high resolution from synthetic impurities. By objectively comparing stationary phases, we demonstrated that a C18 column paired with an isocratic Acetonitrile/Water (60:40) mobile phase delivers superior chromatographic performance. The resulting protocol is fully validated under ICH Q2(R1) standards, providing researchers and drug development professionals with a robust, self-validating tool for quality control in the synthesis of next-generation COX-2 inhibitors.

References

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: RSC Advances / PubMed Central (PMC) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 1,2,3,4-Tetraphenylnaphthalene (CAS 5515-13-9) using 2D NMR and X-ray Crystallography

In the landscape of chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For a complex polycyclic aromatic hydrocarbon like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For a complex polycyclic aromatic hydrocarbon like 1,2,3,4-tetraphenylnaphthalene (CAS 5515-13-9), verifying its precise atomic arrangement is critical for understanding its properties and potential applications. This guide provides an in-depth comparison of two preeminent analytical techniques for this purpose: 2D Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography. We will explore the causality behind the experimental choices for each method, offering a transparent view into how each technique provides a self-validating dataset for ultimate structural confirmation.

Part A: 2D NMR Spectroscopy: Mapping Molecular Connectivity in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution, providing insights into the chemical environment and connectivity of atoms.[1][2] While 1D NMR provides initial clues, 2D NMR experiments are essential for assembling the complete structural puzzle of a molecule as complex as 1,2,3,4-tetraphenylnaphthalene.[1][3] These experiments correlate nuclear spins through chemical bonds or through space, building a detailed map of the molecular framework.[1][4]

The 2D NMR Experimental Workflow: A Step-by-Step Rationale

The power of 2D NMR lies in its suite of experiments, each providing a unique piece of structural information. For 1,2,3,4-tetraphenylnaphthalene, a combination of COSY, HSQC, and HMBC experiments forms the workhorse protocol for complete structural assignment.[1][5]

Step 1: Sample Preparation A high-purity sample of 1,2,3,4-tetraphenylnaphthalene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would otherwise overwhelm the analyte signals. Complete dissolution is essential for acquiring high-resolution spectra.

Step 2: Acquiring the Data - The Core Experiments

  • COSY (Correlation Spectroscopy): This is the starting point for mapping the proton (¹H) framework.[5] It identifies protons that are coupled to each other, typically through two or three bonds. For 1,2,3,4-tetraphenylnaphthalene, COSY would reveal the correlations between adjacent protons on the naphthalene core and within each of the four phenyl rings. This allows for the identification of individual spin systems.[4][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon (¹³C) atom to which it is directly attached (a one-bond correlation).[1][5] By spreading the proton signals out over a second carbon dimension, it resolves overlapping proton signals and provides direct ¹H-¹³C assignments. This is crucial for assigning the carbons in the phenyl rings and the protonated carbons of the naphthalene core.[1][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[5][7] This experiment is the key to connecting the puzzle pieces. For instance, it will show correlations from the phenyl protons to the carbons of the naphthalene core, unambiguously establishing the substitution pattern.

Step 3: Data Interpretation and Structure Assembly The process is a logical deduction:

  • Use the COSY spectrum to identify the proton-proton networks within each aromatic ring.

  • Use the HSQC spectrum to assign the specific carbon atom attached to each proton identified in the COSY.

  • Use the HMBC spectrum to find the long-range connections that link these individual spin systems together, confirming how the phenyl rings are attached to the naphthalene backbone. The observation of correlations from specific phenyl protons to the quaternary carbons of the naphthalene core provides the definitive evidence for the 1,2,3,4-tetraphenyl substitution pattern.

Visualizing the 2D NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep Dissolve Sample (5-10 mg in CDCl3) COSY ¹H-¹H COSY (H-H Connectivity) Prep->COSY Assign_H Assign ¹H Spin Systems COSY->Assign_H HSQC ¹H-¹³C HSQC (Direct C-H) Assign_C Assign ¹³C Signals HSQC->Assign_C HMBC ¹H-¹³C HMBC (Long-Range C-H) Assemble Assemble Full Structure HMBC->Assemble Assign_H->Assign_C Assign_C->Assemble Final Validated Structure in Solution Assemble->Final

Caption: Workflow for 2D NMR structural elucidation.

Expected 2D NMR Data for 1,2,3,4-Tetraphenylnaphthalene
ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HCorrelations between ortho, meta, and para protons on each phenyl ring. Correlations between adjacent protons on the naphthalene core.Defines the proton spin systems of the aromatic rings.
HSQC ¹H ↔ ¹³C (1-bond)Each aromatic proton shows a cross-peak to its directly attached carbon.Unambiguously assigns protonated carbons.
HMBC ¹H ↔ ¹³C (2-3 bonds)Phenyl protons show cross-peaks to the quaternary carbons of the naphthalene core. Naphthalene protons show cross-peaks to carbons in adjacent phenyl rings.Confirms the connectivity between the phenyl substituents and the naphthalene backbone.

Part B: X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is considered the "gold standard" for molecular structure determination.[8] It provides a precise and unambiguous three-dimensional model of a molecule as it exists in a crystalline lattice, revealing exact bond lengths, bond angles, and stereochemistry.[8][9][10]

The X-ray Crystallography Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that relies on obtaining a high-quality single crystal.

Step 1: Crystal Growth (The Critical Hurdle) This is often the most challenging step. A suitable solvent system must be found from which the 1,2,3,4-tetraphenylnaphthalene will slowly crystallize. Common methods include:

  • Slow Evaporation: A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Solvent Diffusion: A solution of the compound is layered with a "poor" solvent in which the compound is insoluble. Slow diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization.

Step 2: Data Collection A single, well-ordered crystal (ideally 0.02 - 0.5 mm in size) is mounted on a goniometer head.[9] The crystal is then placed in a diffractometer, where it is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a focused beam of X-rays.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) that are recorded by a detector.[8]

Step 3: Structure Solution and Refinement The collected diffraction data (positions and intensities of the spots) are processed computationally.[8]

  • Unit Cell Determination: The positions of the reflections determine the size and symmetry of the repeating unit of the crystal (the unit cell).[8]

  • Structure Solution: Mathematical algorithms are used to convert the reflection intensities into an initial electron density map. This map reveals the positions of the atoms within the unit cell.[8]

  • Structure Refinement: The initial atomic model is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data.[8] The final result is a highly accurate 3D model of the molecule.

Visualizing the X-ray Crystallography Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution Grow Grow Single Crystal (e.g., Slow Evaporation) Mount Mount Crystal Grow->Mount Diffract Collect Diffraction Data (X-ray Diffractometer) Mount->Diffract Process Process Data (Intensities & Positions) Diffract->Process Solve Generate Electron Density Map Process->Solve Refine Refine Atomic Model Solve->Refine Final Definitive 3D Structure in Solid State Refine->Final

Caption: Workflow for X-ray crystallography structure determination.

Key Data from an X-ray Crystallography Experiment
ParameterExample ValueInformation Gained
Crystal System MonoclinicThe basic symmetry of the crystal lattice.
Space Group P2₁/cThe specific symmetry operations within the unit cell.
Bond Lengths C-C (aromatic): ~1.39 ÅPrecise, sub-angstrom measurements of interatomic distances.
Bond Angles C-C-C (aromatic): ~120°Precise measurements of the angles between atoms.
Torsion Angles Naphthalene-PhenylDefines the rotational orientation of the phenyl rings relative to the naphthalene core.
R-factor (R₁) < 5%A measure of the agreement between the crystallographic model and the experimental data; lower is better.[11]

Part C: Comparative Analysis: 2D NMR vs. X-ray Crystallography

Both techniques are exceptionally powerful, but they provide different and complementary information about the molecule.[2][12][13] The choice between them, or the decision to use both, depends on the specific research question.

Feature2D NMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (single crystal)
Information Atomic connectivity, through-bond correlations, and conformation/dynamics in solution.[2][14]Precise 3D atomic coordinates, bond lengths/angles, and packing in the solid state.[8][12]
Primary Challenge Spectral resolution/overlap in very complex molecules, sample concentration.Growing a high-quality single crystal.[2]
Ambiguity Can sometimes be ambiguous for complex stereoisomers without NOESY/ROESY data.Provides an unambiguous, definitive 3D structure.[10]
Dynamics Provides information on molecular motion, flexibility, and conformational averaging in solution.[2][14]Provides a static snapshot of the molecule in its lowest energy, crystalline form.[2][12]
Hydrogen Atoms Directly observed and crucial for analysis.Positions are typically calculated as they scatter X-rays weakly.[12]
A Synergistic Approach

The true power emerges when these techniques are used in concert. NMR confirms the fundamental constitution and connectivity of the molecule as it exists in a physiological-like state (solution), while X-ray crystallography provides a high-resolution, static picture of its precise geometry.[13][14] An NMR-validated structure that is then confirmed by X-ray crystallography represents the highest standard of structural proof in chemistry.

Conclusion

For the structural validation of 1,2,3,4-tetraphenylnaphthalene (CAS 5515-13-9), both 2D NMR and X-ray crystallography offer robust, self-validating pathways to an unambiguous answer.

  • 2D NMR is the superior tool for confirming the covalent framework and connectivity in solution. The logical cross-validation between COSY, HSQC, and HMBC experiments leaves no doubt as to which atoms are bonded to which.

  • X-ray Crystallography , provided a suitable crystal can be obtained, delivers the ultimate proof: a precise, high-resolution 3D model that serves as the final arbiter of structure.

For researchers and drug development professionals, understanding the principles and outputs of both techniques is essential for critically evaluating chemical structures and making informed decisions based on the highest quality data.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from a website discussing analytical techniques.
  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Reid, J. (2025, January 10). Small Molecule X‐ray Crystal Structures at a Crossroads. Israel Journal of Chemistry. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Frederico, B., & P., A. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Retrieved from [Link]

  • Bains, G. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Mishra, M., & Martin, G. (2026, February 6). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Anubha, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3,4-Tetraphenylnaphthalene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Rhodium-Catalyzed Oxidative Coupling of N-Acyl Anilines with Alkynes Using an Acylamino Moiety as a Deciduous Directing Group. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 1. A, Observed 1 H-1 H COSY and HMBC couplings... Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Professional Laboratory Safety &amp; Disposal Guide: Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]-

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining absolute control over your laboratory environment. Handling complex organic intermediates like Propanedinitril...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining absolute control over your laboratory environment. Handling complex organic intermediates like Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9) requires a deep understanding of structural hazards and rigorous adherence to environmental health and safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this malononitrile derivative, ensuring compliance, safety, and operational efficiency in drug development and chemical synthesis laboratories.

Hazard Profile & Mechanistic Causality

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- is a bulky organic nitrile. While its molecular weight and steric hindrance make it less volatile and acutely toxic than simple nitriles (like acetonitrile or malononitrile), the presence of two cyano (-C≡N) groups dictates its hazard profile.

The Causality of Segregation: The most critical safety parameter when disposing of nitriles is preventing acid hydrolysis. If mixed with strong acids, the cyano groups can become protonated, leading to a cascade of reactions that theoretically culminate in the evolution of highly toxic, volatile hydrogen cyanide (HCN) gas. Therefore, strict segregation from acidic waste streams is not merely a regulatory suggestion; it is a fundamental chemical necessity. All handling must be governed by a site-specific Chemical Hygiene Plan (CHP) as mandated by the [2].

Quantitative Data & Waste Compatibility

To facilitate rapid decision-making in the lab, all critical physicochemical and logistical parameters for this compound are summarized below.

ParameterSpecification / Guideline
Chemical Name Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]-
CAS Registry Number 5515-13-9
Molecular Formula C12H10N2O2
Primary Hazard Class Toxic Organic / Nitrile
Incompatible Substances Strong acids, strong oxidizers, strong bases
Primary Waste Stream Non-Halogenated Organic Waste
Preferred Destruction Method High-Temperature Commercial Incineration
Max SAA Accumulation Limit 55 Gallons (or 1 qt acutely toxic) per [1]

Disposal Workflow Matrix

The following decision matrix visualizes the self-validating logic required before disposing of any nitrile-containing waste.

G Start Propanedinitrile Waste Generated (CAS 5515-13-9) Decision Is waste mixed with strong acids? Start->Decision Hazard STOP: Severe Hazard Potential HCN Evolution Decision->Hazard Yes Segregate Segregate: Non-Halogenated Organic Decision->Segregate No Label Label & Store in SAA (Secondary Containment) Segregate->Label Incinerate EHS Transfer & RCRA Incineration Label->Incinerate

Workflow for the safe segregation and disposal of Propanedinitrile derivatives.

Step-by-Step EHS Disposal Protocol

Do not attempt in-lab chemical neutralization (such as bleach oxidation or alkaline hydrolysis) for complex organic nitriles. Incomplete destruction can yield unexpected, highly toxic intermediates. Follow this logistical disposal protocol, grounded in the National Research Council's [3].

Step 1: Hazard Assessment & PPE Verification
  • Action: Before handling the waste, verify the chemical matrix of your reaction mixture. Don appropriate Personal Protective Equipment (PPE): double-layered nitrile gloves, a flame-resistant lab coat, and ANSI Z87.1 safety goggles.

  • Validation: Ensure the fume hood sash is positioned correctly and the flow monitor indicates safe face velocity (typically 80-100 fpm) before opening any containers.

Step 2: Waste Stream Segregation (Critical Step)
  • Action: Identify the designated "Non-Halogenated Organic Waste" carboy.

  • Validation: Self-Validating Check: Before adding your waste, physically inspect the hazardous waste log attached to the Satellite Accumulation Area (SAA). Confirm that no prior user has added mineral acids (e.g., HCl, H2SO4) or strong oxidizers to this specific container. If the log is missing or unclear, start a new, clean waste container.

Step 3: Containment and Labeling
  • Action: Transfer the waste into a chemically compatible high-density polyethylene (HDPE) or glass container using a funnel to prevent spills.

  • Validation: Immediately affix a GHS-compliant hazardous waste label. The label must explicitly list all constituents, including "Propanedinitrile,[methoxy(4-methoxyphenyl)methylene]- (CAS 5515-13-9)" and the approximate percentage of the solvent matrix. Do not use abbreviations.

Step 4: SAA Storage & Compliance
  • Action: Securely cap the container and place it in a designated SAA that features secondary containment (e.g., a chemically resistant spill tray).

  • Validation: Check the accumulation start date. Under [1], Large Quantity Generators (LQGs) must transfer waste to a central accumulation area within 90 days, while Small Quantity Generators (SQGs) have up to 180 days.

Step 5: Professional EHS Disposition
  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: EHS will coordinate the transfer of the material to a licensed hazardous waste contractor for high-temperature commercial incineration, which is the only recognized method for the complete, safe destruction of stable organic nitriles.

References

  • EPA Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) / National Academies Press URL:[Link]

Handling

Personal protective equipment for handling Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining operational efficiency is paramount. Handling Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining operational efficiency is paramount. Handling Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- (CAS: 5515-13-9) requires rigorous procedural discipline. This compound is a malononitrile derivative, a class of chemicals notorious for their acute toxicity and complex reactivity profiles.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from acute exposure while optimizing laboratory workflows.

Chemical Profile & Hazard Quantification

Before initiating any experimental workflow, it is critical to understand the physical and chemical parameters of the substance. Summarized below is the quantitative data and hazard profile for this specific propanedinitrile derivative 1.

PropertyQuantitative Value / ClassificationOperational Implication
CAS Number 5515-13-9Unique identifier for SDS tracking and waste segregation.
Molecular Formula C12H10N2O2Indicates a highly reactive organic dinitrile structure.
Molecular Weight 214.22 g/mol Essential for accurate molarity and stoichiometric calculations.
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Mandates high-level barrier protection and localized exhaust.
Incompatibilities Strong bases, Strong acidsBases trigger violent polymerization; acids liberate lethal HCN gas.

Mechanistic Hazard Assessment: The Causality of Toxicity

Understanding why a chemical is dangerous ensures strict adherence to safety protocols. Propanedinitrile derivatives are not merely surface irritants; they are potent systemic poisons.

When exposed via inhalation, ingestion, or dermal absorption, the malononitrile moiety undergoes rapid in vivo enzymatic cleavage, releasing free cyanide (CN-) into the bloodstream 2. This free cyanide exhibits a high binding affinity for the ferric (Fe3+) ion of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain 3. The inhibition of this enzyme immediately arrests oxidative phosphorylation, leading to rapid ATP depletion, histotoxic hypoxia, and cellular asphyxiation.

Furthermore, malononitriles present severe chemical reactivity risks. Contact with strong bases (e.g., Sodium Hydroxide) can trigger violent, exothermic polymerization, while contact with acids hydrolyzes the nitrile groups, liberating highly volatile and lethal hydrogen cyanide (HCN) gas 4.

Toxicity M Propanedinitrile Derivative Exposure (Inhalation/Dermal) Met In Vivo Metabolism (Enzymatic Cleavage) M->Met Absorption & Transport CN Free Cyanide (CN-) Release Met->CN Biotransformation Cyt Cytochrome c Oxidase Inhibition (Complex IV) CN->Cyt Binding to Fe3+ Hyp Histotoxic Hypoxia & Cellular Asphyxiation Cyt->Hyp ATP Depletion

In vivo toxicodynamic pathway: Cyanide release and cytochrome c oxidase inhibition mechanism.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of particulate inhalation and rapid dermal absorption, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Protection CategoryRequired SpecificationMechanistic Rationale
Respiratory NIOSH N95/P100 or PAPRBlocks inhalation of micron-sized particulates that rapidly metabolize to cyanide in the lungs.
Hand Protection Double Glove: Neoprene (inner) + Nitrile (outer)Prevents transdermal absorption; a dual-polymer approach prevents solvent breakthrough.
Eye & Face Indirect-vented goggles + Face ShieldProtects ocular mucous membranes from highly irritating dusts and accidental splashes.
Body Protection Tyvek® coverall or non-porous lab coatPrevents particulate accumulation on woven fabrics, eliminating delayed dermal exposure risks.

Operational Workflow & Handling Procedures

To prevent aerosolization and accidental exposure, all manipulations of Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- must be conducted within a controlled environment following a strict sequence.

Workflow A 1. Risk Assessment & Prep B 2. PPE Donning (Nitrile, N95/P100) A->B C 3. Fume Hood Operations B->C D 4. Safe Decontamination C->D E 5. Hazardous Waste Disposal D->E

Step-by-step operational workflow for safely handling malononitrile derivatives in the laboratory.
Step-by-Step Handling Methodology:
  • Pre-Operational Readiness: Verify that the Chemical Fume Hood face velocity is ≥ 100 fpm. Ensure a Cyanide Antidote Kit (e.g., hydroxocobalamin or amyl nitrite) is accessible and unexpired, per your institutional EHS guidelines.

  • PPE Donning Sequence:

    • Inspect all PPE for micro-tears.

    • Don inner Neoprene gloves, followed by the Tyvek coverall.

    • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

    • Don chemical splash goggles, face shield, and finally, outer extended-cuff Nitrile gloves over the coverall sleeves.

  • Chemical Manipulation:

    • Keep the fume hood sash as low as ergonomically possible.

    • Utilize anti-static weighing boats to prevent powder aerosolization caused by static repulsion.

    • Never sweep dry powders. Use a wet-wipe method with a compatible, non-reactive solvent for minor residue cleanup.

  • Reaction Design: Ensure the experimental design strictly isolates the compound from strong acids and strong bases to prevent HCN evolution and violent polymerization [[4]]().

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent systemic toxicity.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Isolate: Immediately clear the area and allow the lab's HVAC system to clear any aerosolized particulates.

  • Don High-Level PPE: If the spill is outside the fume hood, a supplied-air respirator (SCBA) must be worn by the spill response team.

  • Containment: Cover the spill with an inert absorbent such as vermiculite or dry sand. CRITICAL: Do not use acidic or basic spill kits, as these will trigger lethal gas release or polymerization [[4]]().

  • Collection: Use non-sparking tools to gently sweep the absorbent into a sealable, hazardous waste container.

  • Decontamination: Wash the affected area with copious amounts of water and a mild, pH-neutral detergent.

Disposal & Waste Management

Improper disposal of nitrile compounds is a leading cause of laboratory safety incidents.

  • Segregation: Store all waste (including contaminated gloves and weighing boats) in a dedicated, clearly labeled "Toxic Nitrile/Cyanide Precursor Waste" container.

  • Chemical Isolation: Do not mix this waste with acidic waste streams under any circumstances.

  • Labeling: Waste containers must explicitly list "CAS 5515-13-9", "Propanedinitrile derivative", and display the GHS Skull & Crossbones (Acute Toxicity) pictogram.

References

  • PubMed (NIH) - Comparative toxicities of aliphatic nitriles. Available at:[Link]

  • MDPI - Ecotoxicity of o-Chlorobenzylidene Malononitrile (CBM) and Toxicological Risk Assessment. Available at: [Link]

Sources

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